molecular formula C18H15FN2O3S B2576878 N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine CAS No. 823828-59-7

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

Cat. No.: B2576878
CAS No.: 823828-59-7
M. Wt: 358.39
InChI Key: BIVKSKXREFGSBE-UHFFFAOYSA-N
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Description

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine is a versatile chemical compound with a unique structure that makes it valuable in various fields of scientific research. This compound is characterized by the presence of an oxazole ring, a fluorophenyl group, and an allyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonyl oxoacetimides, reduced amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug discovery and material synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the oxazole ring and allyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the fluorophenyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVKSKXREFGSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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